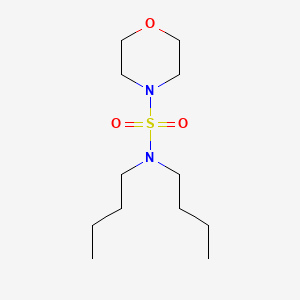
n,n-Dibutylmorpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibutylmorpholine-4-sulfonamide is an organosulfur compound with the molecular formula C12H26N2O3S. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and polymers . The structure of this compound includes a morpholine ring substituted with dibutyl groups and a sulfonamide functional group, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylmorpholine-4-sulfonamide typically involves the reaction of morpholine with dibutylamine and a sulfonyl chloride. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of readily available thiols and amines, which are oxidatively coupled to form the sulfonamide bond in a single step. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite, and the reaction is typically carried out at room temperature to moderate temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, the use of environmentally friendly oxidizing agents and solvents is emphasized to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibutylmorpholine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides with various functional groups.
Applications De Recherche Scientifique
N,N-Dibutylmorpholine-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of N,N-Dibutylmorpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site. This competitive inhibition can disrupt metabolic pathways and lead to the desired therapeutic or biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.
Sulfinamides: Compounds with similar structures but different oxidation states.
Sulfenamides: Compounds with sulfur-nitrogen bonds but different functional groups
Uniqueness
N,N-Dibutylmorpholine-4-sulfonamide is unique due to its specific substitution pattern on the morpholine ring and the presence of dibutyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
5433-43-2 |
|---|---|
Formule moléculaire |
C12H26N2O3S |
Poids moléculaire |
278.41 g/mol |
Nom IUPAC |
N,N-dibutylmorpholine-4-sulfonamide |
InChI |
InChI=1S/C12H26N2O3S/c1-3-5-7-13(8-6-4-2)18(15,16)14-9-11-17-12-10-14/h3-12H2,1-2H3 |
Clé InChI |
XVUGDLCGYADXDT-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)S(=O)(=O)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


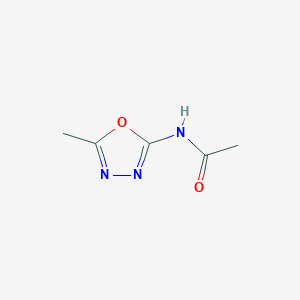
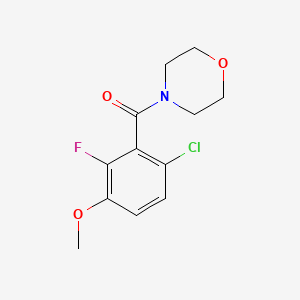
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
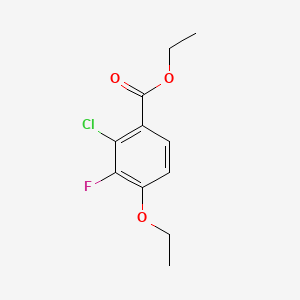
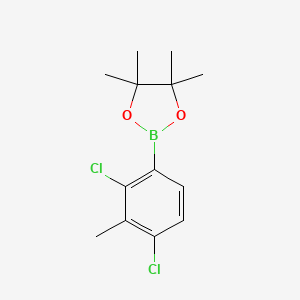
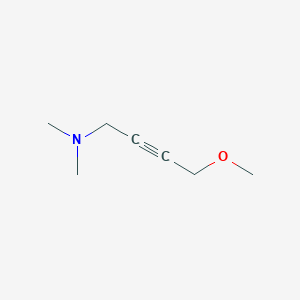
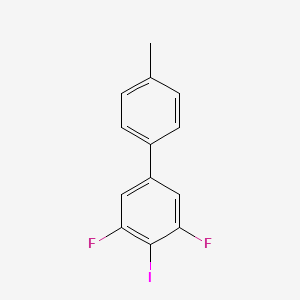
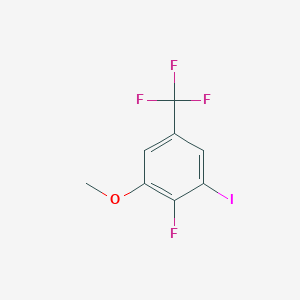
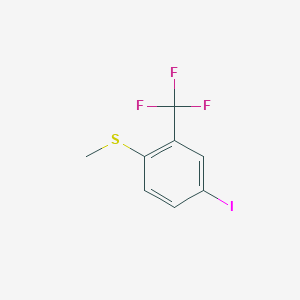
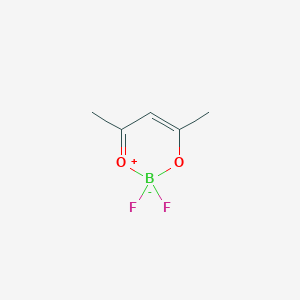
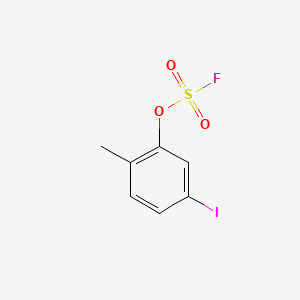

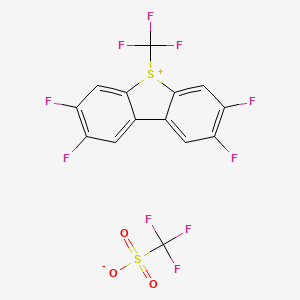
![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
